3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure with a nitrophenyl sulfanyl and benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the benzotriazinone core.
Attachment of the Nitrophenyl Sulfanyl Group: The nitrophenyl sulfanyl group can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzotriazinone derivatives.
Scientific Research Applications
3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and catalysis.
Receptor Modulation: It may act as a modulator by binding to a receptor and altering its activity, either by activating or inhibiting the receptor.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds share a similar triazole ring structure and have been studied for their biological activities.
Benzimidazoles: These compounds share a similar benzene-fused heterocyclic structure and have been used in various medicinal applications.
Uniqueness
3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the combination of its benzotriazinone core with a nitrophenyl sulfanyl and benzyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14N4O3S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-[[4-(4-nitrophenyl)sulfanylphenyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H14N4O3S/c25-20-18-3-1-2-4-19(18)21-22-23(20)13-14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)24(26)27/h1-12H,13H2 |
InChI Key |
ANEKMHICROUFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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